![molecular formula C12H19N3O2 B2564965 Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate CAS No. 2034259-61-3](/img/structure/B2564965.png)
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate
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Overview
Description
“Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate” is a chemical compound . It is also known as "tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo [3,4-c]pyridine-6-carboxylate" .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates. These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo [4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3, (H,12,13)" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.29 . The IR spectrum, ν, cm –1: 1706 (С=О). 1 H NMR spectrum, δ, ppm (J, Hz): 3.92 (3H, s, ОCH 3); 7.50 (1H, t, 3 J = 6.8, Н Ph); 7.66 (2H, t, 3J = 8.0, Н Ph); 7.81 (2H, d, 3 J = 8.0, Н Ph); 8.64 (1H, s, H-3); 8.76 (1H, s, H-7); 9.12 (1H, s, H-5). 13 C NMR spectrum, δ, ppm: 53.1; 120.7; 122.8; 123.5; 128.1; 130.4; 130.7; 136.3; 139.1; 144.8; 146.5; 165.7 .Scientific Research Applications
- The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine has been utilized in the construction of bicyclic fused triazolium ionic liquids. These ionic liquids were designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides . Their low viscosity and specific properties make them promising candidates for various applications, including dye-sensitized solar cells.
- Although fully aromatic triazolopyridines have been studied extensively, partially saturated [1,2,3]triazolo[1,5-a]pyridine moieties are less explored in medicinal chemistry. However, some notable examples include:
- Neural Nitric Oxide Synthase Inhibitors : Some triazolopyridines have shown inhibitory effects on neural nitric oxide synthase .
- Potassium Channel Modulators : The partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety has been incorporated into novel potassium channel modulators for nervous system disorder treatment .
- The synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine involves an intramolecular thermal Huisgen azide–alkyne cycloaddition reaction. This one-pot process provides the target compound in good yield .
Ionic Liquids and Metal Extraction
Medicinal Chemistry
Synthetic Chemistry
Biological Activity
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4,6,9H,5,7-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQOAVGMXSGYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN2C(=CC=N2)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate |
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